6-(tert-Butoxy)-6-oxohexanoic acid

Description

BenchChem offers high-quality 6-(tert-Butoxy)-6-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-Butoxy)-6-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

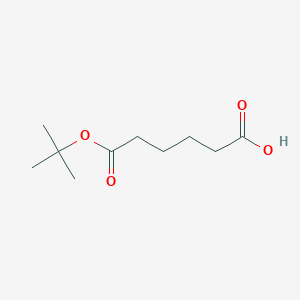

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-10(2,3)14-9(13)7-5-4-6-8(11)12/h4-7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOPFBNMUDQLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52221-07-5 | |

| Record name | 6-(tert-butoxy)-6-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(tert-butoxy)-6-oxohexanoic Acid: Synthesis, Characterization, and Applications

Executive Summary: 6-(tert-butoxy)-6-oxohexanoic acid, also known as adipic acid mono-tert-butyl ester, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, makes it an invaluable building block, particularly as a flexible aliphatic linker. This guide provides a comprehensive overview of its synthesis, purification, in-depth analytical characterization, and key applications, with a focus on its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Versatile Molecular Scaffold

6-(tert-butoxy)-6-oxohexanoic acid (Figure 1) is a derivative of adipic acid, a C6 dicarboxylic acid. The strategic differentiation of the two carboxylic acid groups—one as a free acid and the other as a tert-butyl ester—is the cornerstone of its utility. The carboxylic acid provides a reactive handle for amide bond formation, while the tert-butyl ester serves as a robust protecting group for the other terminus, which can be selectively removed under acidic conditions.[1] This orthogonal reactivity allows for its sequential incorporation into complex molecular architectures.

Its primary application lies in its use as a linker, a component that connects two or more distinct molecular entities.[2] In drug development, particularly in the design of PROTACs, linkers are not merely passive spacers. The length, flexibility, and chemical nature of the linker are critical determinants of a PROTAC's efficacy, influencing the formation of the productive ternary complex between the target protein and an E3 ubiquitin ligase, as well as modulating the molecule's overall physicochemical properties like solubility and membrane permeability.[3][4] The six-carbon aliphatic chain of 6-(tert-butoxy)-6-oxohexanoic acid provides a flexible and synthetically accessible scaffold for optimizing these crucial parameters.[5]

Physicochemical and Structural Properties

A thorough understanding of the molecule's properties is essential for its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | [6] |

| Synonyms | Adipic acid mono-tert-butyl ester | [7] |

| CAS Number | 52221-07-5 | [6] |

| Molecular Formula | C10H18O4 | [6] |

| Molecular Weight | 202.25 g/mol | [6] |

| Physical Form | Liquid or Solid/Semi-solid | [8][9] |

| InChI Key | SNOPFBNMUDQLMF-UHFFFAOYSA-N | [8] |

| SMILES | CC(C)(C)OC(=O)CCCCC(=O)O | [10] |

Synthesis and Purification

The most common and straightforward synthesis of 6-(tert-butoxy)-6-oxohexanoic acid involves the mono-saponification (hydrolysis) of di-tert-butyl adipate. This method leverages the statistical probability of hydrolyzing only one of the two ester groups under controlled conditions.

Synthetic Reaction Scheme

The reaction involves the treatment of a di-ester with a limited amount of a strong base, such as sodium hydroxide.

Caption: Synthesis via mono-saponification of di-tert-butyl adipate.

Step-by-Step Experimental Protocol

This protocol is a representative method for the synthesis.[11]

-

Reaction Setup: Dissolve di-tert-butyl adipate (1 equivalent) in a 1:1 mixture of ethanol and tetrahydrofuran (THF).

-

Saponification: Slowly add an aqueous solution of sodium hydroxide (1 N, 3 equivalents) to the reaction mixture at room temperature.

-

Causality: Using a limited excess of NaOH ensures the reaction proceeds efficiently while minimizing the formation of the di-acid byproduct. The co-solvent system ensures the solubility of both the nonpolar starting material and the polar salt intermediate.

-

-

Monitoring: Stir the reaction vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with water and perform a liquid-liquid extraction with a nonpolar solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using aqueous hydrochloric acid (1 N).

-

Causality: Acidification protonates the carboxylate salt, rendering the desired product, 6-(tert-butoxy)-6-oxohexanoic acid, water-insoluble and extractable into an organic solvent.

-

-

Extraction: Extract the acidified aqueous phase with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can often be obtained in high purity (e.g., 85% yield) after the work-up.[11] If necessary, further purification can be achieved by flash column chromatography on silica gel.

Purification Workflow

Caption: General workflow for the purification of the title compound.

Analytical Characterization

Confirming the identity and purity of 6-(tert-butoxy)-6-oxohexanoic acid is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear signature for the molecule. The most prominent feature is a sharp singlet at approximately 1.48 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group.[11] The methylene protons of the hexanoic acid backbone appear as multiplets between 1.52 and 2.10 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the quaternary carbon and methyl carbons of the tert-butyl group, the four distinct methylene carbons of the aliphatic chain, and the two carbonyl carbons of the ester and carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is highly informative for identifying the key functional groups. A very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. Two distinct, strong carbonyl (C=O) stretching absorptions will be present: one for the carboxylic acid (~1710 cm⁻¹) and another for the ester (~1730 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), the expected [M-H]⁻ ion would be observed at m/z 201.11. A characteristic fragmentation pattern is the loss of the tert-butyl group (57 Da) to give a fragment ion.

Applications in Drug Development

The primary role of 6-(tert-butoxy)-6-oxohexanoic acid is as a versatile, bifunctional linker.[12] Its utility is most prominently demonstrated in the synthesis of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3]

6-(tert-butoxy)-6-oxohexanoic acid is an ideal starting point for constructing the linker component. The free carboxylic acid can be coupled to an amine-containing POI ligand or E3 ligase ligand via standard peptide coupling reactions. Following this, the tert-butyl ester is deprotected to reveal a new carboxylic acid, which can then be coupled to the second ligand, completing the PROTAC assembly. The six-carbon chain offers significant conformational flexibility, which is often crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[4]

Caption: Conceptual role as a linker in a PROTAC ternary complex.

Safety and Handling

Based on available safety data, 6-(tert-butoxy)-6-oxohexanoic acid should be handled with care in a laboratory setting.

-

Hazards: It is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[6] It may also be harmful if swallowed.[9]

-

Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[14] Avoid formation of dust and aerosols.[15]

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed. Recommended storage is at room temperature.[8][9]

Conclusion

6-(tert-butoxy)-6-oxohexanoic acid is a foundational building block for chemists in the pharmaceutical and life sciences sectors. Its straightforward synthesis, orthogonal protecting group strategy, and ideal properties as a flexible linker make it a go-to reagent for constructing complex molecules. Its significant role in the development of PROTACs underscores its importance in advancing modern therapeutic modalities aimed at targeted protein degradation. The detailed synthetic and analytical data provided in this guide serve as a valuable resource for researchers utilizing this versatile compound.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 6-(Tert-butoxy)-6-oxohexanoic acid. [Link]

-

PubChemLite. 6-(tert-butoxy)-6-oxohexanoic acid (C10H18O4). [Link]

-

PubChem. 6-((tert-Butoxycarbonyl)amino)hexanoic acid. [Link]

-

ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery | Journal of Medicinal Chemistry. [Link]

-

NIH National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]

- Google Patents.

Sources

- 1. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]

- 2. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. precisepeg.com [precisepeg.com]

- 6. 6-(Tert-butoxy)-6-oxohexanoic acid | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. adipic acid mono-tert-butyl ester 95% | CAS: 52221-07-5 | AChemBlock [achemblock.com]

- 8. 6-(tert-Butoxy)-6-oxohexanoic acid | 52221-07-5 [sigmaaldrich.com]

- 9. 6-(tert-Butoxy)-6-oxohexanoic acid | 52221-07-5 [sigmaaldrich.com]

- 10. PubChemLite - 6-(tert-butoxy)-6-oxohexanoic acid (C10H18O4) [pubchemlite.lcsb.uni.lu]

- 11. 6-tert-butoxy-6-oxohexanoic acid | 52221-07-5 [chemicalbook.com]

- 12. 52221-07-5 | 6-(tert-Butoxy)-6-oxohexanoic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. aaronchem.com [aaronchem.com]

6-(tert-butoxy)-6-oxohexanoic acid CAS number 52221-07-5

An In-Depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic Acid (CAS: 52221-07-5): Synthesis, Properties, and Applications in Modern Chemistry

Introduction

6-(tert-Butoxy)-6-oxohexanoic acid, also known as adipic acid mono-tert-butyl ester, is a bifunctional organic compound of significant interest in chemical synthesis, materials science, and drug development. Its structure is deceptively simple: a six-carbon aliphatic backbone derived from adipic acid, with one carboxyl group protected as a tert-butyl ester and the other remaining as a free carboxylic acid. This "mono-protection" strategy imparts a valuable orthogonality, allowing for selective chemical transformations at the free acid terminus while the ester remains inert. The tert-butyl ester itself is a robust protecting group, stable to a wide range of nucleophilic and reducing conditions, yet can be cleanly removed under acidic conditions to liberate the second carboxylic acid.[1] This unique combination of a reactive handle and a cleavable, protected handle makes 6-(tert-butoxy)-6-oxohexanoic acid an essential building block for creating complex molecular architectures, from antibody-drug conjugate linkers to building blocks for novel polymers and prodrugs.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications for researchers and development scientists.

Part 1: Physicochemical Properties and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application. 6-(tert-Butoxy)-6-oxohexanoic acid is typically a liquid or low-melting solid at room temperature.[5]

1.1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 52221-07-5 | [5][6][7] |

| Molecular Formula | C₁₀H₁₈O₄ | [2][7] |

| Molecular Weight | 202.25 g/mol | [5][7] |

| IUPAC Name | 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | [7] |

| Synonyms | Adipic acid mono-tert-butyl ester, Mono-tert-butyl adipate | [6] |

| Appearance | Liquid or low-melting solid/semi-solid | [5] |

| Melting Point | 10 °C | [5][8] |

| Boiling Point | 116 °C @ 1.5 mmHg (1.5 Torr) | [5][8] |

| Storage Conditions | Room temperature, under inert atmosphere, sealed in a dry place | [5] |

1.2: Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and quality control. The key features in the NMR and IR spectra of 6-(tert-butoxy)-6-oxohexanoic acid directly correspond to its functional groups.[9][10]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's aliphatic backbone and the distinct tert-butyl group.

-

~1.45 ppm (singlet, 9H): This strong singlet signal is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

~1.60-1.75 ppm (multiplet, 4H): This signal arises from the four protons on the two central methylene groups of the adipic acid chain (HOOC-CH₂-CH₂ -CH₂ -CH₂-COOtBu).

-

~2.25 ppm (triplet, 2H): Corresponds to the methylene group adjacent to the tert-butyl ester (HOOC-CH₂-CH₂-CH₂-CH₂ -COOtBu).

-

~2.35 ppm (triplet, 2H): Corresponds to the methylene group adjacent to the free carboxylic acid (HOOC-CH₂ -CH₂-CH₂-CH₂-COOtBu).

-

~11-12 ppm (broad singlet, 1H): This downfield signal is characteristic of the acidic proton of the carboxylic acid (-COOH). Its broadness is due to hydrogen bonding and exchange.

-

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, showing distinct signals for each carbon environment.[11]

-

~24.5 ppm & ~25.5 ppm: Signals for the two central methylene carbons (-CH₂-C H₂-C H₂-CH₂-).

-

~28.0 ppm: A strong signal from the three equivalent methyl carbons of the tert-butyl group.

-

~33.5 ppm & ~34.0 ppm: Signals for the two methylene carbons adjacent to the carbonyls.

-

~80.5 ppm: The quaternary carbon of the tert-butyl group (-C (CH₃)₃).

-

~173.0 ppm: The carbonyl carbon of the tert-butyl ester.

-

~179.0 ppm: The carbonyl carbon of the free carboxylic acid, typically shifted further downfield than the ester.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the two different carbonyl groups.[10][12]

-

~1705 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretch of the dimeric carboxylic acid.

-

~1730 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretch of the tert-butyl ester.

-

2500-3300 cm⁻¹ (very broad): A characteristic broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid.

-

~2950 cm⁻¹ (medium-strong): C-H stretching vibrations of the aliphatic chain and tert-butyl group.

-

Part 2: Synthesis and Purification

The synthesis of 6-(tert-butoxy)-6-oxohexanoic acid is a classic example of selective protection chemistry. The primary challenge is to differentiate between the two chemically equivalent carboxylic acid groups of adipic acid.

2.1: Causality in Synthetic Strategy

Direct mono-esterification of a symmetric dicarboxylic acid like adipic acid is notoriously difficult.[13] Attempting to react adipic acid with one equivalent of a tert-butylating agent will typically yield a statistical mixture of unreacted diacid, the desired monoester, and the undesired diester. Separating these components can be inefficient. Therefore, a more controlled and higher-yielding strategy involves a protection-deprotection sequence, as outlined in Method A below.

2.2: Synthetic Workflow Diagram

Sources

- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. 52221-07-5 | 6-(tert-Butoxy)-6-oxohexanoic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. 6-(tert-Butoxy)-6-oxohexanoic NHS ester, 402958-62-7 | BroadPharm [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-Butyl-hexanedioic acid | 52221-07-5 [sigmaaldrich.com]

- 6. 6-tert-butoxy-6-oxohexanoic acid | 52221-07-5 [chemicalbook.com]

- 7. 6-(Tert-butoxy)-6-oxohexanoic acid | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 52221-07-5 | CAS DataBase [m.chemicalbook.com]

- 9. lehigh.edu [lehigh.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bmse000351 Hexanoic Acid at BMRB [bmrb.io]

- 12. youtube.com [youtube.com]

- 13. sphinxsai.com [sphinxsai.com]

synthesis of adipic acid mono-tert-butyl ester

An In-Depth Technical Guide to the Synthesis of Adipic Acid Mono-tert-butyl Ester

Abstract

Adipic acid mono-tert-butyl ester is a pivotal bifunctional molecule, widely utilized as a linker in bioconjugation and a key building block in the synthesis of complex pharmaceuticals and specialty polymers. The strategic placement of a stable, yet readily cleavable, tert-butyl protecting group on one of the two carboxylic acid moieties allows for orthogonal chemical strategies, making its selective synthesis a topic of significant interest. This guide provides a comprehensive overview of the synthetic challenges inherent in the selective mono-esterification of a symmetric dicarboxylic acid and details modern, efficient methodologies for achieving high yields and purity. We will delve into the mechanistic underpinnings of these strategies, provide a detailed experimental protocol for a state-of-the-art method, and discuss the critical aspects of purification and characterization.

The Synthetic Challenge: Overcoming Statistical Esterification

Adipic acid is a C6 linear, symmetric dicarboxylic acid. This symmetry presents the primary obstacle in its selective mono-esterification. A straightforward acid-catalyzed reaction with tert-butanol or isobutene inevitably leads to a statistical mixture of three products: unreacted adipic acid, the desired adipic acid mono-tert-butyl ester, and the undesired di-tert-butyl adipate.

Separating this mixture is non-trivial due to the similar physical properties of the components, often requiring tedious and costly chromatographic purification. Therefore, the central goal of any effective synthesis is to develop a protocol that kinetically or thermodynamically favors the formation of the mono-ester over the di-ester.

Figure 1: The core challenge in synthesizing adipic acid mono-tert-butyl ester.

Strategic Approaches to Selective Mono-tert-butylation

Several strategies have been developed to address the challenge of selective mono-esterification. These methods leverage different chemical principles, from exploiting subtle reactivity differences to employing advanced catalytic systems.

Classical Acid-Catalyzed Esterification

Traditional methods involve the direct reaction of adipic acid with tert-butanol or isobutene gas in the presence of a strong acid catalyst like sulfuric acid.[1] While seemingly straightforward, controlling the reaction to halt at the mono-ester stage is difficult. Yields are often modest, and significant amounts of the di-ester are typically formed.[2]

Anhydride-Mediated Synthesis

An alternative two-step approach involves the initial conversion of adipic acid to its cyclic anhydride. The subsequent ring-opening of the anhydride with tert-butanol can, in principle, yield the mono-ester. However, this method can be complicated by the potential for polymerization and the stability of the anhydride.[3]

Advanced Catalytic Systems

Recent advancements have focused on powerful and selective tert-butylating agents and catalysts that can operate under mild conditions. A particularly effective modern approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a strong acid catalyst in tert-butyl acetate (t-BuOAc), which serves as both the solvent and the tert-butyl source.[4][5] This system has demonstrated high efficiency for the tert-butylation of various carboxylic acids, proceeding much faster and with higher yields compared to conventional methods.[6] The proposed mechanism involves the protonation of tert-butyl acetate by the superacid catalyst, Tf₂NH, generating a reactive tert-butylating electrophile in situ.

Figure 2: Proposed mechanism for Tf₂NH-catalyzed tert-butylation.

A comparative overview of these synthetic routes is presented in Table 1.

| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Direct Esterification | Adipic Acid, t-BuOH or Isobutene, H₂SO₄ | Elevated temperature | Inexpensive reagents | Low selectivity, formation of di-ester byproduct, harsh conditions | [1] |

| Anhydride Route | Adipic Anhydride, t-BuOH | Two steps, moderate temp. | Can improve selectivity | Requires anhydride synthesis, potential for side reactions | [3] |

| Tf₂NH Catalysis | Adipic Acid, t-BuOAc, cat. Tf₂NH | Room temp. to moderate heat | High yield, high selectivity, mild conditions, fast reaction times | Catalyst is expensive, requires anhydrous conditions | [4][5] |

| LiCl-Driven Synthesis | Adipic Acid, TFAA, LiCl, t-BuOH | Multi-component system | High mono-selectivity reported for long-chain diacids | Mechanism may be less effective for shorter chains like adipic acid | [7][8] |

Table 1: Comparison of Synthetic Routes for Adipic Acid Mono-tert-butyl Ester.

Recommended Experimental Protocol: Tf₂NH-Catalyzed Synthesis

This protocol is based on the highly efficient method developed by Namba and colleagues, which leverages the catalytic power of Tf₂NH.[4][5] This approach is distinguished by its operational simplicity, mild reaction conditions, and high yield of the desired mono-ester.

Materials and Equipment

-

Reagents: Adipic acid (≥99%), tert-butyl acetate (anhydrous, ≥99%), Bis(trifluoromethanesulfonyl)imide (Tf₂NH, ≥98%), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, heating mantle or oil bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

Figure 3: Experimental workflow for the synthesis and purification.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add adipic acid (e.g., 10.0 g, 68.4 mmol).

-

Reagent Addition: Add anhydrous tert-butyl acetate (e.g., 150 mL). The adipic acid will have limited solubility initially.

-

Catalyst Introduction: While stirring, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 0.05 eq, 3.42 mmol, 964 mg).

-

Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of adipic acid and the formation of the mono-ester product. The reaction is typically complete within 6-12 hours.

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (DCM, 150 mL). Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acidic catalyst, followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective at separating the desired mono-ester from any unreacted starting material and di-ester byproduct. The fractions containing the pure product are combined and the solvent is evaporated to yield adipic acid mono-tert-butyl ester as a white solid or colorless oil.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.

| Analysis | Parameter | Expected Value / Observation |

| ¹H NMR (400 MHz, CDCl₃) | δ 11.0-12.0 (br s, 1H) | -COOH proton |

| δ 2.41 (t, J = 7.2 Hz, 2H) | -CH₂-COOH | |

| δ 2.25 (t, J = 7.2 Hz, 2H) | -CH₂-COOtBu | |

| δ 1.65 (m, 4H) | -CH₂-CH₂- | |

| δ 1.45 (s, 9H) | -C(CH₃)₃ | |

| ¹³C NMR (101 MHz, CDCl₃) | δ 179.5 | -COOH |

| δ 172.8 | -COOtBu | |

| δ 80.6 | -C (CH₃)₃ | |

| δ 34.8 | -CH₂ -COOtBu | |

| δ 33.9 | -CH₂ -COOH | |

| δ 28.1 | -C(CH₃ )₃ | |

| δ 24.3, 24.1 | -CH₂ -CH₂ - | |

| Mass Spec (ESI-) | [M-H]⁻ | Calculated for C₁₀H₁₇O₄⁻: 201.11 |

Table 2: Expected Spectroscopic Data for Adipic Acid Mono-tert-butyl Ester.

Conclusion

The , while complicated by the symmetric nature of the starting material, can be achieved with high efficiency and selectivity using modern catalytic methods. The use of Tf₂NH in tert-butyl acetate represents a significant improvement over traditional protocols, offering a milder, faster, and higher-yielding pathway to this valuable synthetic intermediate.[5] The protocol described herein provides a reliable and reproducible method for researchers in drug development and materials science, enabling the straightforward production of high-purity mono-protected adipic acid for subsequent chemical transformations.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi.

- Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols.

- Royal Society of Chemistry. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances.

- Royal Society of Chemistry. (n.d.). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.

- ChemicalBook. (2025). Monomethyl adipate | 627-91-8.

- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.

- Yang, J., et al. (2019). Direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes. Science, 366(6472), 1514-1517.

- Ogasa, C., Kayano, K., & Namba, K. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols.

- ResearchGate. (2025). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF.

- Google Patents. (n.d.). JPH09157220A - Production of adipic acid monomethyl ester.

- International Journal of Chemical and Physical Sciences. (n.d.). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15.

- CiteDrive. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols.

- Google Patents. (n.d.). US4537987A - Preparation of pure monoesters of adipic acid.

- Google Patents. (n.d.). CN102351691A - Method for synthesizing adipic acid monoethyl ester.

Sources

- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. US4537987A - Preparation of pure monoesters of adipic acid - Google Patents [patents.google.com]

- 3. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 6. citedrive.com [citedrive.com]

- 7. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

6-(tert-butoxy)-6-oxohexanoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 6-(tert-butoxy)-6-oxohexanoic Acid

Executive Summary

6-(tert-butoxy)-6-oxohexanoic acid, also known as adipic acid mono-tert-butyl ester, is a bifunctional organic molecule of significant interest in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its structure incorporates a terminal carboxylic acid and a tert-butyl ester, affording it unique reactivity and utility as a linker or building block. This guide provides a comprehensive overview of its core physical and chemical properties, offering field-proven insights and detailed experimental protocols for its characterization. The data herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their respective applications.

Introduction and Scientific Context

The strategic importance of 6-(tert-butoxy)-6-oxohexanoic acid lies in its dual functionality. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or salt formation, while the sterically hindered tert-butyl ester serves as a robust protecting group for the second carboxylic acid function of the parent adipic acid molecule. This protecting group is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under acidic conditions, making it an invaluable tool in multi-step organic synthesis. Understanding its physical properties is paramount for its proper handling, reaction optimization, purification, and storage.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent experimental work.

-

IUPAC Name: 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid[2]

-

Common Synonyms: Adipic acid mono-tert-butyl ester, 5-tert-butoxycarbonylpentanoic acid, Hexanedioic acid mono-tert-butyl ester[1]

Molecular Structure Diagram

The diagram below illustrates the atomic connectivity and key functional groups of the molecule.

Caption: Molecular structure of 6-(tert-butoxy)-6-oxohexanoic acid.

Physicochemical Properties

The bulk physical properties dictate the state and behavior of the compound under various conditions. These values are critical for process design, purification, and formulation.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid or low-melting solid | [4][5] |

| Melting Point | 10 °C | [5] |

| Boiling Point | 116 °C at 1.5 Torr | [5] |

| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 4.69 ± 0.10 | [4][5] |

Expert Insights: The low melting point of 10 °C means this compound can exist as either a liquid or a solid at ambient laboratory temperatures, a crucial consideration for handling and accurate measurement. The boiling point is reported under reduced pressure, which strongly suggests that the molecule is susceptible to decomposition at its atmospheric boiling point. Therefore, purification by distillation must be performed under vacuum. The predicted pKa is typical for a medium-chain carboxylic acid, indicating it will be deprotonated and water-soluble at neutral or basic pH.

Solubility Profile

-

Organic Solvents: Highly soluble in a wide range of polar organic solvents, including dichloromethane, chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Also soluble in alcohols like ethanol and methanol.

-

Aqueous Solvents: Sparingly soluble in neutral or acidic water. Its solubility increases significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the corresponding carboxylate salt.

-

Non-polar Solvents: Limited solubility in non-polar solvents such as hexanes or petroleum ether. This property is often exploited during purification to precipitate the compound from a more polar solution.

Spectral Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the identity, purity, and structure of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a definitive map of the proton environments within the molecule.

-

Reported Data: ¹H NMR (C₆D₆, δ, ppm): 1.48 (s, 9H, C(CH₃)₃), 1.52 (m, 4H, -(CH₂)₂-), 2.05-2.10 (m, 4H, 2 x -CH₂COO-).[4][5]

Interpretation:

-

δ 1.48 (singlet, 9H): This signal is characteristic of the nine equivalent protons of the tert-butyl group. Its singlet nature confirms the absence of adjacent protons.

-

δ 1.52 (multiplet, 4H): These are the protons on the two central methylene groups (C3 and C4) of the hexanoic acid chain.

-

δ 2.05-2.10 (multiplet, 4H): These signals correspond to the two methylene groups adjacent to the carbonyls (C2 and C5). They are shifted downfield due to the electron-withdrawing effect of the carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

Predicted Absorptions:

-

~2500-3300 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretch of the carboxylic acid dimer.

-

~1735 cm⁻¹ (strong): Sharp, strong absorption from the C=O stretch of the tert-butyl ester.

-

~1710 cm⁻¹ (strong): Strong absorption from the C=O stretch of the carboxylic acid.

-

~2850-2980 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

Expert Rationale: The presence of two distinct carbonyl peaks is expected due to the different electronic environments of the ester and the carboxylic acid. The broadness of the O-H stretch is a hallmark of the hydrogen bonding associated with carboxylic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.

Predicted Fragmentation Pattern (Electron Impact, EI):

-

Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of the compound.[2]

-

Base Peak (M-57): A very prominent peak at m/z = 145. This corresponds to the loss of a tert-butyl cation ([C(CH₃)₃]⁺, m/z = 57), a highly characteristic and stabilizing fragmentation pathway for tert-butyl esters.

Caption: Key fragmentation pathway for 6-(tert-butoxy)-6-oxohexanoic acid in MS.

Experimental Protocols for Physical Property Determination

The following protocols describe standard, reliable methods for verifying the key physical properties of this compound.

Workflow for Physicochemical Characterization

Caption: Logical workflow for the experimental characterization of the title compound.

Protocol: Melting Point Determination

-

Preparation: Ensure the sample is completely dry and free of solvent. If the sample is a liquid at room temperature, cool it in an ice bath until it solidifies.

-

Loading: Crush a small amount of the solidified sample into a fine powder. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 5 °C, then slow the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow range indicates high purity.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube. Chloroform-d (CDCl₃) is a standard choice.

-

Dissolution: Cap the tube and invert it several times to ensure the sample is fully dissolved.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to standard instrument parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Analysis: Integrate the signals and analyze the chemical shifts and splitting patterns to confirm the structure. The integration ratio should correspond to 9:4:4 for the tert-butyl, central methylenes, and alpha-methylenes, respectively.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

GHS Pictogram: GHS07 (Exclamation Mark)[6]

-

Hazard Statements:

-

Precautionary Measures:

-

Storage:

Conclusion

6-(tert-butoxy)-6-oxohexanoic acid is a versatile synthetic intermediate whose physical properties are well-defined. Its character as a low-melting solid or liquid, its thermal sensitivity requiring vacuum distillation, and its characteristic spectral signatures provide a clear roadmap for its use in research and development. By understanding and applying the principles and protocols outlined in this guide, scientists can confidently handle, characterize, and implement this valuable compound in their synthetic strategies.

References

-

6-(Tert-butoxy)-6-oxohexanoic acid | C10H18O4 | CID 15908937. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Material Safety Data Sheet - Adipic Acid Monomethyl Ester, 98%. (n.d.). Cole-Parmer. Retrieved January 2, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 6-(Tert-butoxy)-6-oxohexanoic acid | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-(tert-Butoxy)-6-oxohexanoic acid | 52221-07-5 [sigmaaldrich.com]

- 4. 6-tert-butoxy-6-oxohexanoic acid | 52221-07-5 [chemicalbook.com]

- 5. 6-tert-butoxy-6-oxohexanoic acid CAS#: 52221-07-5 [m.chemicalbook.com]

- 6. 52221-07-5 | 6-(tert-Butoxy)-6-oxohexanoic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Strategic Importance of Mono-tert-butyl Adipate

An In-Depth Technical Guide to the Synthesis of Mono-tert-butyl Adipate

Mono-tert-butyl adipate, or 6-(tert-butoxy)-6-oxohexanoic acid, is a valuable bifunctional molecule widely employed as a key intermediate in organic synthesis.[1] Its utility spans the synthesis of pharmaceuticals, high-performance polymers, and specialty chemicals.[2] The compound features a terminal carboxylic acid available for further modification and a sterically hindered tert-butyl ester group, which serves as a robust protecting group that can be selectively removed under acidic conditions.

The primary challenge in the synthesis of mono-tert-butyl adipate lies in achieving high selectivity. Adipic acid is a symmetric C6 dicarboxylic acid, and reactions with tert-butylating agents can readily lead to the formation of the undesired di-tert-butyl adipate, alongside unreacted starting material. This guide provides an in-depth exploration of the core principles and field-proven protocols for the selective mono-esterification of adipic acid, designed for researchers and drug development professionals seeking to master this synthesis.

Core Principles: Navigating the Selectivity Challenge

The selective synthesis of a monoester from a symmetric dicarboxylic acid is a classic challenge in organic chemistry. The two carboxylic acid groups have identical reactivity, making statistical product distribution (a 1:2:1 ratio of diacid:monoester:diester under ideal conditions) a significant hurdle. Achieving high monoester yield requires exploiting subtle differences in reactivity or employing strategic synthetic design.

The key to selectivity often lies in leveraging the steric bulk of the tert-butyl group. Once one carboxylic acid is esterified, the bulky tert-butyl group can sterically hinder the approach of reagents to the second carboxylic acid, slowing the rate of the second esterification. Furthermore, modern methods can differentiate the two acid groups by creating a transient, sterically shielded intermediate.[3][4]

This guide will detail three robust methods that employ different strategies to overcome this challenge:

-

Direct Catalytic Esterification with Isobutylene: An industrially scalable method using a gaseous reagent and a solid-phase catalyst.

-

Selective Activation with Trifluoroacetic Anhydride (TFAA) and LiCl: A modern, high-selectivity method that differentiates the carboxylic acids through ionic interaction.

-

Two-Step Synthesis via Di-esterification and Selective Hydrolysis: A classic strategic approach involving the formation and subsequent selective cleavage of the diester.

Method A: Direct Acid-Catalyzed Esterification with Isobutylene

This method represents a direct and atom-economical approach where adipic acid is reacted with isobutylene gas in the presence of a strong acid catalyst. The use of a solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15), simplifies purification and catalyst recycling, making it an environmentally conscious choice.[5]

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst is required to protonate the isobutylene, generating the tert-butyl cation, which is the reactive electrophile. Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, provides a high concentration of acidic sites and is easily removed by filtration, preventing contamination of the product.[5]

-

Reagent: Isobutylene is a cost-effective source of the tert-butyl group. As a gas, its addition can be precisely controlled.

-

Solvent: A non-polar aprotic solvent like methyl tert-butyl ether (MTBE) or tert-butyl acetate is used. It solubilizes the adipic acid to an extent and is compatible with the reaction conditions.[5]

-

Temperature Control: The reaction is initiated at low temperatures (-20 to -10 °C) during the introduction of isobutylene to control the exothermic reaction and prevent unwanted side reactions, such as the polymerization of isobutylene. The temperature is then raised to facilitate the esterification.[5]

Reaction Workflow: Method A

Caption: Experimental workflow for direct esterification using a solid acid catalyst.

Experimental Protocol: Method A

-

Catalyst Pre-treatment: Wash Amberlyst-15 strong acid cation exchange resin with methanol multiple times until the washings are clear. Soak the resin in a 5% HCl-methanol solution for 24 hours. Filter, wash the resin with methanol until neutral, and dry in a vacuum oven for 4-5 hours.[5]

-

Reaction Setup: To a pressure-rated reactor equipped with a magnetic stirrer, gas inlet, and thermometer, add adipic acid (1 equivalent) and a suitable solvent (e.g., methyl tert-butyl ether, 3-5 times the weight of adipic acid).[5]

-

Catalyst Addition: Add the pre-treated Amberlyst-15 catalyst (4-8% by weight of the adipic acid).[5]

-

Isobutylene Introduction: Cool the suspension to between -20 °C and -10 °C. Introduce isobutylene gas (1.0-1.2 equivalents) into the reactor while maintaining the low temperature.

-

Reaction: Seal the reactor and allow it to warm to room temperature (e.g., 20-25 °C). Stir the mixture for 40-60 hours.[5]

-

Work-up: Once the reaction is complete (monitored by TLC or LC-MS), filter the reaction mixture to recover the catalyst. The catalyst can be washed with fresh solvent and reused.

-

Purification: Wash the filtrate with a saturated aqueous NaCl solution. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude mono-tert-butyl adipate by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexanes gradient) to separate it from unreacted adipic acid and the di-tert-butyl adipate byproduct.

Quantitative Data Summary: Method A

| Parameter | Value/Condition | Rationale |

| Adipic Acid:Isobutylene | 1 : 1.0-1.2 (molar ratio) | A slight excess of isobutylene ensures complete reaction of the limiting reagent. |

| Catalyst Loading | 4-8 wt% (of adipic acid) | Balances reaction rate with cost and ease of handling.[5] |

| Temperature | -20 °C (introduction), 20-25 °C (reaction) | Low initial temperature for controlled gas addition; ambient for reaction.[5] |

| Reaction Time | 40-60 hours | Sufficient time to achieve equilibrium and maximize monoester formation.[5] |

| Typical Yield | 60-75% | Good yield for a direct, one-step process. |

| Purity (Post-Purification) | >98% | Achievable with standard purification techniques. |

Method B: Selective Activation with TFAA and LiCl

A recently developed and highly efficient method utilizes trifluoroacetic anhydride (TFAA) as an activating agent and lithium chloride (LiCl) as a selectivity-inducing additive.[3][4] This protocol is particularly effective for achieving high mono-esterification selectivity.

Causality of Experimental Choices:

-

TFAA (Trifluoroacetic Anhydride): TFAA reacts with a carboxylic acid to form a mixed anhydride. This intermediate is highly activated towards nucleophilic attack by tert-butanol.

-

LiCl (Lithium Chloride): This is the critical component for selectivity. Mechanistic studies suggest that the chloride ion coordinates to one of the carboxylic acid groups, forming a lithium carboxylate. This "shielding" effect deactivates one end of the adipic acid molecule, directing the TFAA activation and subsequent esterification to the other, unprotected end.[3][4]

-

tert-Butanol: Serves as both the nucleophile and the source of the tert-butyl group. It is used in excess to drive the reaction.

-

Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) is suitable for solubilizing the reagents and intermediates.

Reaction Scheme: Method B

Caption: Proposed mechanism for LiCl-driven selective mono-esterification.

Experimental Protocol: Method B

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend adipic acid (1 equivalent) and LiCl (1.1 equivalents) in anhydrous THF.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add TFAA (1.1 equivalents) dropwise over 15 minutes. Stir the mixture at 0 °C for 1 hour.

-

Esterification: Add tert-butanol (3-5 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with saturated aqueous NaCl solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure mono-tert-butyl adipate.

Quantitative Data Summary: Method B

| Parameter | Value/Condition | Rationale |

| Adipic Acid:LiCl:TFAA | 1 : 1.1 : 1.1 (molar ratio) | Slight excess of LiCl and TFAA ensures complete shielding and activation.[3] |

| tert-Butanol | 3-5 equivalents | Used in excess to act as both reagent and co-solvent, driving the reaction forward. |

| Temperature | 0 °C (activation), RT (reaction) | Controlled activation at low temperature, followed by reaction at ambient temperature. |

| Reaction Time | 12-24 hours | Allows for complete conversion of the activated intermediate. |

| Typical Yield | >85% | High yield due to excellent selectivity.[3] |

| Purity (Post-Purification) | >99% | The high selectivity simplifies purification. |

Method C: Two-Step Synthesis via Selective Hydrolysis

This strategy involves first synthesizing di-tert-butyl adipate, which is a straightforward process, and then selectively hydrolyzing one of the two ester groups. The selectivity in the hydrolysis step is achieved by using a stoichiometric amount of a strong base at a controlled temperature.

Causality of Experimental Choices:

-

Step 1 (Di-esterification): Using an excess of a tert-butylating agent (e.g., BOC anhydride with a DMAP catalyst) drives the reaction to completion, forming the di-ester. This simplifies the initial purification as the main product is the symmetrical diester.[6]

-

Step 2 (Selective Hydrolysis): Using exactly one equivalent of a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH), at a reduced temperature allows for the cleavage of one ester group while minimizing the attack on the second. The mono-anion of the product is less susceptible to further hydrolysis than the neutral diester.

-

Solvent System: A mixture of an organic solvent like THF and water is often used to solubilize both the non-polar diester and the base.

Experimental Protocol: Method C

Part 1: Synthesis of Di-tert-butyl Adipate

-

Reaction Setup: In a round-bottom flask, dissolve adipic acid (1 equivalent) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in tert-butanol (used as solvent).

-

Reagent Addition: Cool the solution to 0-5 °C. Slowly add di-tert-butyl dicarbonate (BOC anhydride, 2.5 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to 30 °C and stir for 10-12 hours.[6]

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with dilute HCl, water, and saturated NaCl solution. Dry over Na₂SO₄, filter, and concentrate to yield crude di-tert-butyl adipate, which can be used directly in the next step.

Part 2: Selective Hydrolysis

-

Reaction Setup: Dissolve the crude di-tert-butyl adipate (1 equivalent) in tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 15 °C. Add a solution of potassium tert-butoxide (1.0 equivalent) in THF dropwise.[6]

-

Reaction: Seal the flask and stir at a controlled temperature (e.g., 15-20 °C) for 10-12 hours.[6]

-

Work-up: Remove the THF under reduced pressure. Dissolve the residue in water.

-

Purification: Wash the aqueous solution with DCM or ether to remove any unreacted diester.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl to a pH of ~3-4.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaCl solution, dry over MgSO₄, filter, and concentrate under reduced pressure to yield mono-tert-butyl adipate.

Quantitative Data Summary: Method C

| Parameter | Value/Condition | Rationale |

| Step 1: Di-esterification | ||

| Adipic Acid:BOC Anhydride | 1 : 2.5 (molar ratio) | Excess BOC anhydride ensures complete conversion to the diester.[6] |

| Step 2: Hydrolysis | ||

| Diester:Base (KOtBu) | 1 : 1.0 (molar ratio) | Stoichiometric control is critical for selective mono-hydrolysis.[6] |

| Temperature | 15-20 °C | Lower temperature enhances selectivity by slowing the rate of the second hydrolysis. |

| Overall Yield | ~70% | Good yield over two steps.[6] |

| Purity (Post-Purification) | >98% | The aqueous work-up provides an effective means of separation. |

Comparative Analysis of Synthesis Routes

| Feature | Method A (Direct w/ Isobutylene) | Method B (TFAA/LiCl Activation) | Method C (Selective Hydrolysis) |

| Selectivity | Moderate to Good | Excellent | Good |

| Yield | Good (60-75%) | Excellent (>85%) | Good (~70%) |

| Number of Steps | 1 | 1 | 2 |

| Reagent Cost | Low (Isobutylene is cheap) | High (TFAA is expensive) | Moderate (BOC Anhydride) |

| Scalability | Excellent | Moderate | Good |

| Key Advantage | Cost-effective, scalable | Highest selectivity and yield | Robust, classic strategy |

| Key Disadvantage | Requires pressure equipment | Expensive reagents | Two-step process |

Characterization

Confirmation of the successful synthesis and purity of mono-tert-butyl adipate is typically achieved through standard analytical techniques:

-

¹H NMR: Will show a characteristic singlet at ~1.45 ppm corresponding to the 9 protons of the tert-butyl group, along with multiplets for the methylene protons of the adipate backbone. The carboxylic acid proton will appear as a broad singlet far downfield.

-

¹³C NMR: Will show the carbonyl carbon of the ester at ~173 ppm and the carbonyl of the carboxylic acid at ~178-180 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons around 28 ppm.[7]

-

FT-IR: Will display a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹) and two distinct C=O stretches: one for the ester (~1730 cm⁻¹) and one for the carboxylic acid (~1710 cm⁻¹).

-

Mass Spectrometry (MS): ESI-MS in negative mode will show the [M-H]⁻ ion.

Conclusion

The synthesis of mono-tert-butyl adipate is a solvable yet nuanced challenge that hinges on controlling selectivity. For large-scale, cost-sensitive applications, direct esterification with isobutylene using a solid acid catalyst (Method A) remains a compelling option. For laboratory-scale synthesis where the highest possible yield and purity are paramount, the modern TFAA/LiCl activation method (Method B) offers unparalleled selectivity. The two-step hydrolysis route (Method C) provides a reliable and robust alternative that leverages fundamental principles of reactivity and stoichiometry. The choice of protocol ultimately depends on the specific requirements of the researcher, balancing factors of scale, cost, available equipment, and desired purity.

References

- Method for synthesizing trans-1, 4-cyclic mono-tert-butyl adipate - Eureka | Patsnap. (n.d.).

- Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi - The Royal Society of Chemistry. (n.d.).

- 3-Tert butyladipic acid | CAS 10347-88-3 - Connect Chemicals. (n.d.).

- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025). RSC Advances.

- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Publishing. (n.d.).

- adipic acid mono-tert-butyl ester 95% | CAS: 52221-07-5 | AChemBlock. (n.d.).

- CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents. (n.d.).

Sources

- 1. adipic acid mono-tert-butyl ester 95% | CAS: 52221-07-5 | AChemBlock [achemblock.com]

- 2. 3-Tert butyladipic acid | CAS 10347-88-3 | Connect Chemicals [connectchemicals.com]

- 3. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]

- 6. Method for synthesizing trans-1, 4-cyclic mono-tert-butyl adipate - Eureka | Patsnap [eureka.patsnap.com]

- 7. rsc.org [rsc.org]

The Solubility Profile of 6-(tert-Butoxy)-6-oxohexanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-(tert-butoxy)-6-oxohexanoic acid (also known as adipic acid mono-tert-butyl ester), a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the physicochemical properties influencing solubility, offers a theoretical framework for predicting its behavior in diverse organic solvents, and presents robust, step-by-step protocols for empirical solubility determination. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: Understanding the Molecule

6-(tert-butoxy)-6-oxohexanoic acid, with a molecular formula of C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol , is a bifunctional organic molecule.[1] Its structure is characterized by a six-carbon aliphatic chain, terminated by a carboxylic acid group at one end and a tert-butyl ester at the other. This unique architecture imparts a distinct polarity profile, influencing its interactions with various solvents. The bulky tert-butyl group provides steric hindrance, which can affect reaction kinetics and solubility, while the carboxylic acid moiety offers a site for hydrogen bonding and acid-base chemistry.[2] The physical form of the compound is typically a solid or semi-solid.

The solubility of this compound is a critical parameter in its application. In organic synthesis, achieving a homogeneous reaction medium is often essential for optimal yield and purity. In drug development and formulation, solubility directly impacts bioavailability and the choice of delivery vehicle. This guide will, therefore, provide the foundational knowledge required to effectively manage and utilize 6-(tert-butoxy)-6-oxohexanoic acid in a laboratory and developmental setting.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. The polarity of 6-(tert-butoxy)-6-oxohexanoic acid is complex, arising from the interplay of its constituent functional groups.

-

Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents such as alcohols.

-

tert-Butyl Ester Group (-COOC(CH₃)₃): The ester group is polar but aprotic. The bulky and non-polar tert-butyl group, however, contributes significant lipophilic character to the molecule, enhancing its solubility in non-polar to moderately polar aprotic solvents.

-

Aliphatic Chain (-(CH₂)₄-): The four-carbon methylene chain is non-polar and contributes to the overall lipophilicity of the molecule.

The interplay between the hydrophilic carboxylic acid head and the lipophilic tert-butyl ester tail suggests that 6-(tert-butoxy)-6-oxohexanoic acid will exhibit a broad, but nuanced, solubility profile.

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

6-(tert-butoxy)-6-oxohexanoic acid

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis, or a method for gravimetric analysis.

Procedure:

-

Prepare a series of saturated solutions by adding an excess of 6-(tert-butoxy)-6-oxohexanoic acid to a known volume of the solvent in sealed vials. The excess solid ensures that the solution is saturated.

-

Place the vials in a temperature-controlled shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or GC method. Alternatively, for a gravimetric approach, a known volume of the filtered supernatant can be evaporated to dryness in a pre-weighed vial, and the mass of the residue determined.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

Conclusion

While a definitive, published quantitative solubility dataset for 6-(tert-butoxy)-6-oxohexanoic acid remains elusive, a strong predictive understanding of its behavior in various organic solvents can be established through an analysis of its molecular structure and by drawing parallels with related compounds. Its bifunctional nature, possessing both a polar carboxylic acid and a more lipophilic tert-butyl ester, suggests a broad solubility in solvents of intermediate polarity, with high solubility in polar aprotic solvents like acetone and THF, and polar protic solvents like lower-chain alcohols. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a reliable framework for empirical determination. This integrated approach of theoretical prediction and practical measurement will empower researchers to effectively utilize 6-(tert-butoxy)-6-oxohexanoic acid in their synthetic and developmental endeavors.

References

- Benchchem. (n.d.). tert-Butyl 6-oxohexanoate.

- Bellevue College. (n.d.). Experiment 2: Solubility.

- Sigma-Aldrich. (n.d.). 6-(tert-Butoxy)-6-oxohexanoic acid.

- PubChem. (n.d.). 6-(Tert-butoxy)-6-oxohexanoic acid.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ChemicalBook. (n.d.). 6-tert-butoxy-6-oxohexanoic acid.

- Wikipedia. (n.d.). Adipic acid.

- ResearchGate. (n.d.). Solubility of Adipic Acid in Organic Solvents and Water.

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 6-(tert-butoxy)-6-oxohexanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Elucidation via Nuclear Magnetic Resonance

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic compounds. For a molecule such as 6-(tert-butoxy)-6-oxohexanoic acid, which incorporates both a carboxylic acid and a sterically hindered tert-butyl ester, ¹H NMR provides a detailed roadmap of its proton environments. This guide offers an in-depth analysis of the predicted ¹H NMR spectrum of this molecule, explains the rationale behind the spectral features, and provides a robust protocol for acquiring high-quality data. The asymmetric nature of this adipic acid derivative results in a distinct and informative spectrum, crucial for confirming its identity and purity in synthetic and developmental workflows.

The core value of ¹H NMR lies in its ability to report on three fundamental properties:

-

Chemical Shift (δ): The position of a signal, which indicates the electronic environment of a proton.

-

Integration: The area under a signal, proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): The splitting of a signal into multiple lines, which reveals information about adjacent protons.

Understanding these principles is paramount to interpreting the spectrum of 6-(tert-butoxy)-6-oxohexanoic acid, a molecule with five chemically distinct proton environments.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 6-(tert-butoxy)-6-oxohexanoic acid dictates a predictable yet nuanced ¹H NMR spectrum. The presence of two electron-withdrawing carbonyl groups at opposite ends of a four-carbon aliphatic chain, along with the unique tert-butyl group, allows for a full assignment of all proton signals.

Below is a logical diagram illustrating the unique proton environments of the molecule, which will be referenced in the subsequent analysis.

Caption: Molecular structure and proton labeling scheme.

Predicted ¹H NMR Data Summary

The following table summarizes the expected signals for 6-(tert-butoxy)-6-oxohexanoic acid in a standard deuterated solvent like CDCl₃, referenced to TMS at 0.00 ppm.

| Signal Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Hf | -COOH | 1H | 10.0 - 12.0 | Broad Singlet (br s) |

| Ha | -C(=O)CH₂- | 2H | ~2.38 | Triplet (t) |

| Hd | -CH₂C(=O)O- | 2H | ~2.35 | Triplet (t) |

| Hb, Hc | -CH₂CH₂- | 4H | ~1.65 - 1.75 | Multiplet (m) |

| He | -C(CH₃)₃ | 9H | ~1.45 | Singlet (s) |

Signal-by-Signal Justification

-

Hf (Carboxylic Acid Proton, δ 10.0 - 12.0 ppm): The proton of the carboxylic acid is the most deshielded in the molecule.[1] Its position far downfield is a result of the strong electron-withdrawing effect of the two oxygen atoms and magnetic anisotropy of the carbonyl group.[1] This signal is characteristically broad due to hydrogen bonding and chemical exchange.[1][2] A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum; the H-D exchange will cause this signal to disappear.[2]

-

Ha & Hd (Methylene Protons Alpha to Carbonyls, δ ~2.35-2.38 ppm): The two methylene groups adjacent to the carbonyls (Hₐ and Hₔ) are deshielded due to the inductive electron-withdrawing effect of the C=O group.[1][2] Their chemical shifts are expected to be very similar. Drawing analogy from monomethyl adipate, the protons alpha to the acid and alpha to the ester appear at ~2.36 and ~2.38 ppm, respectively.[3][4] Both signals are predicted to be triplets, as each is coupled to only one adjacent methylene group (Hₑ and H꜀, respectively), following the n+1 rule (2 neighboring protons + 1 = 3 peaks).

-

Hb & Hc (Central Methylene Protons, δ ~1.65 - 1.75 ppm): The methylene groups at the center of the aliphatic chain (Hₑ and H꜀) are further from the deshielding carbonyl groups and thus resonate at a higher field (further upfield).[5] These protons are coupled to the protons on both adjacent methylene groups, which would result in a more complex splitting pattern. Due to their similar chemical environments, their signals are likely to overlap, appearing as a single, broad multiplet integrating to 4H. For adipic acid itself, these central protons appear around 1.5-1.7 ppm.[6][7]

-

He (tert-Butyl Protons, δ ~1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. This results in a single, sharp signal (a singlet) with a large integration value of 9H.[8] The chemical shift for protons of a tert-butyl group attached to an ester oxygen is characteristically found in the 1.4-1.5 ppm range.[9] This prominent singlet is often a hallmark of molecules containing this functional group.[8]

Experimental Protocol for Spectrum Acquisition

Acquiring a high-resolution, artifact-free spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.

Step 1: Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves many organic compounds and has a well-defined residual solvent peak at δ 7.26 ppm. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with a residual peak at δ 2.50 ppm.

-

Concentration: Weigh approximately 5-10 mg of 6-(tert-butoxy)-6-oxohexanoic acid directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not present, a small, known amount can be added.

-

Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication can be used if necessary.

Step 2: NMR Spectrometer Setup & Data Acquisition

This workflow assumes a modern Fourier Transform NMR spectrometer (e.g., 400-600 MHz).

Caption: Standard ¹H NMR acquisition workflow.

-

Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

Parameter Optimization:

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for nearly complete relaxation of the protons, ensuring accurate integration.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds provides adequate digital resolution.

-

-

Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID), which is the raw time-domain signal.

Step 3: Data Processing

-

Fourier Transform (FT): The FID is converted from the time domain to the frequency domain, yielding the recognizable NMR spectrum.

-

Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm or the residual solvent peak (e.g., CDCl₃) to δ 7.26 ppm.

-

Integration: The area under each distinct signal is calculated. It is customary to set the integration of a well-resolved signal from a known number of protons (e.g., the 9H singlet of the tert-butyl group) to its integer value and normalize the other integrals accordingly.

Conclusion

The ¹H NMR spectrum of 6-(tert-butoxy)-6-oxohexanoic acid is a powerful fingerprint of its molecular structure. Each signal, from the broad downfield singlet of the carboxylic acid to the prominent upfield singlet of the tert-butyl group, provides unambiguous evidence for the compound's identity. The distinct triplets and central multiplet of the aliphatic backbone further confirm the connectivity. By following the detailed analytical approach and experimental protocols outlined in this guide, researchers can confidently acquire, interpret, and validate the structure of this molecule, ensuring data integrity for applications in synthesis, quality control, and drug development.

References

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2019, July 24). NMR8. Chemical Shift in 1H NMR. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][1]

-

UCLA Chemistry and Biochemistry. (n.d.). Intermediate 1H NMR, Spectrum 3. Retrieved from [Link][5]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link][8]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Retrieved from [Link][4]

-

ResearchGate. (n.d.). 1H-NMR spectrum of adipic acid. Retrieved from [Link][7]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. Monomethyl adipate(627-91-8) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. hil3_sln.html [ursula.chem.yale.edu]

- 6. Adipic acid(124-04-9) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Technical Compendium on Adipic Acid Mono-tert-butyl Ester: A Keystone Reagent in Modern Drug Development

Abstract